molecular formula C24H21F3N2O3S B11262294 N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-(trifluoromethyl)benzamide

N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-(trifluoromethyl)benzamide

Cat. No.: B11262294
M. Wt: 474.5 g/mol
InChI Key: OBUHLOWMCNCEEL-UHFFFAOYSA-N
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Description

N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-(trifluoromethyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tetrahydroquinoline core, a trifluoromethyl group, and a benzenesulfonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-(trifluoromethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Tetrahydroquinoline Core: The synthesis begins with the formation of the tetrahydroquinoline core through a Pictet-Spengler reaction. This involves the condensation of an appropriate aldehyde with an amine in the presence of an acid catalyst.

    Introduction of the Benzenesulfonyl Group: The tetrahydroquinoline intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base, such as triethylamine, to introduce the benzenesulfonyl group.

    Attachment of the Trifluoromethylbenzamide Moiety: Finally, the compound is coupled with 3-(trifluoromethyl)benzoic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-(trifluoromethyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield tetrahydroquinoline derivatives with altered functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Modified tetrahydroquinoline derivatives.

    Substitution: Compounds with new substituents replacing the trifluoromethyl group.

Scientific Research Applications

N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-(trifluoromethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.

    Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is used in biochemical assays to study enzyme interactions and cellular pathways.

    Industrial Applications: It can be utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in target proteins.

Comparison with Similar Compounds

Similar Compounds

  • **N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-benzamide
  • **N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-(trifluoromethyl)benzamide
  • **N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(trifluoromethyl)benzamide

Uniqueness

N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-(trifluoromethyl)benzamide is unique due to the specific positioning of the trifluoromethyl group on the benzamide moiety. This positioning influences its chemical reactivity and biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C24H21F3N2O3S

Molecular Weight

474.5 g/mol

IUPAC Name

N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-3-(trifluoromethyl)benzamide

InChI

InChI=1S/C24H21F3N2O3S/c1-16-7-10-21(11-8-16)33(31,32)29-13-3-5-17-15-20(9-12-22(17)29)28-23(30)18-4-2-6-19(14-18)24(25,26)27/h2,4,6-12,14-15H,3,5,13H2,1H3,(H,28,30)

InChI Key

OBUHLOWMCNCEEL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)C4=CC(=CC=C4)C(F)(F)F

Origin of Product

United States

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